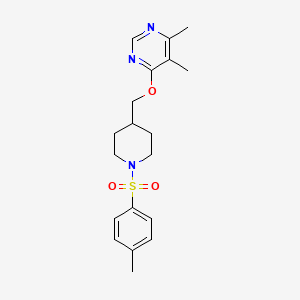

4,5-Dimethyl-6-((1-tosylpiperidin-4-yl)methoxy)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

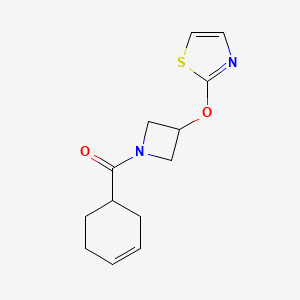

4,5-Dimethyl-6-((1-tosylpiperidin-4-yl)methoxy)pyrimidine is a chemical compound. It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4,5-Dimethyl-6-((1-tosylpiperidin-4-yl)methoxy)pyrimidine, involves various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of 4,5-Dimethyl-6-((1-tosylpiperidin-4-yl)methoxy)pyrimidine is characterized by the presence of a pyrimidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4,5-Dimethyl-6-((1-tosylpiperidin-4-yl)methoxy)pyrimidine include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .科学的研究の応用

Medicinal Chemistry: Anticancer Agents

Pyrimidine derivatives are known for their role in medicinal chemistry, particularly as anticancer agents . The structural motif of pyrimidine allows for the creation of small molecules that can inhibit enzymes like CDK2, which are crucial for cell cycle regulation. Inhibitors based on pyrimidine structures have shown efficacy in halting the proliferation of cancer cells, making them valuable in the development of new chemotherapy drugs .

Agriculture: Pesticides and Herbicides

In agriculture, pyrimidine derivatives are utilized in the synthesis of pesticides and herbicides . Their ability to interfere with the life cycle of pests and weeds helps protect crops and improve yields. The specific structure of 4,5-Dimethyl-6-((1-tosylpiperidin-4-yl)methoxy)pyrimidine could be tailored to target particular agricultural pests or diseases.

Materials Science: Organic Semiconductors

The pyrimidine ring is a component in the synthesis of organic semiconductors . These materials are used in electronic devices due to their ability to facilitate or inhibit the flow of electricity. The electronic properties of pyrimidine derivatives can be fine-tuned for specific applications, such as light-emitting diodes (LEDs) or solar cells.

Environmental Science: Pollutant Degradation

Pyrimidine derivatives can be engineered to assist in the degradation of environmental pollutants . They can act as catalysts in chemical reactions that break down harmful substances into less toxic forms, aiding in environmental cleanup efforts.

Biochemistry: Enzyme Inhibition

In biochemistry, pyrimidine derivatives serve as inhibitors for various enzymes . By binding to the active sites of enzymes, they can regulate biochemical pathways, which is useful in both research and the treatment of diseases where enzyme activity needs to be controlled.

Pharmacology: Drug Development

The diverse biological activities of pyrimidine derivatives make them a valuable scaffold in drug development . They are involved in the creation of drugs that target a wide range of conditions, from infectious diseases to metabolic disorders. The structural versatility of pyrimidine allows for the optimization of drug properties, such as potency, selectivity, and pharmacokinetics.

作用機序

Target of Action

Similar pyrimidine derivatives have been found to inhibit cdk2 and PKB , which are key components in intracellular signaling pathways regulating growth and survival . These targets play a significant role in the development and progression of various cancers .

Mode of Action

Similar compounds have been shown to provide atp-competitive, nano-molar inhibition of their targets . This suggests that 4,5-Dimethyl-6-((1-tosylpiperidin-4-yl)methoxy)pyrimidine may interact with its targets in a similar manner, leading to changes in the activity of these proteins and subsequent alterations in cellular processes .

Biochemical Pathways

Inhibition of cdk2 and pkb, as seen with similar compounds, can affect a variety of cellular processes, including cell proliferation, protein translation, progression through the cell cycle, and anti-apoptotic survival .

Result of Action

Similar compounds have been shown to inhibit the growth of various cancer cell lines , suggesting that 4,5-Dimethyl-6-((1-tosylpiperidin-4-yl)methoxy)pyrimidine may have similar effects.

将来の方向性

The future directions for the study of 4,5-Dimethyl-6-((1-tosylpiperidin-4-yl)methoxy)pyrimidine could involve further exploration of its neuroprotective and anti-inflammatory properties . The development of fast and cost-effective methods for the synthesis of substituted piperidines, including 4,5-Dimethyl-6-((1-tosylpiperidin-4-yl)methoxy)pyrimidine, is an important task of modern organic chemistry .

特性

IUPAC Name |

4,5-dimethyl-6-[[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3S/c1-14-4-6-18(7-5-14)26(23,24)22-10-8-17(9-11-22)12-25-19-15(2)16(3)20-13-21-19/h4-7,13,17H,8-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQAOULYCIDFAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyl-6-((1-tosylpiperidin-4-yl)methoxy)pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] 4-chlorobenzoate](/img/structure/B2788321.png)

![N-(2-fluorophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2788324.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,5-dichlorobenzamide](/img/structure/B2788326.png)

![Methyl 2-{[2-(anilinocarbonyl)hydrazino]sulfonyl}benzenecarboxylate](/img/structure/B2788331.png)

![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2788337.png)